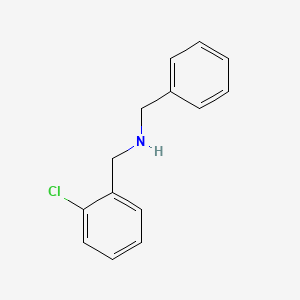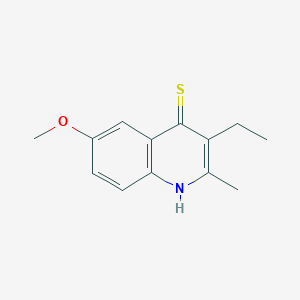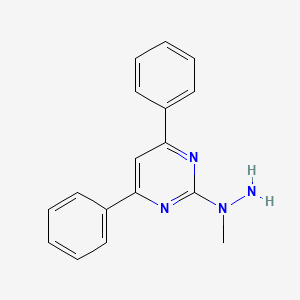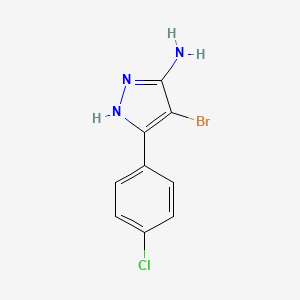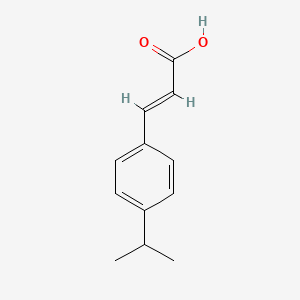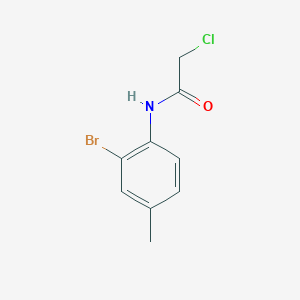![molecular formula C10H12N2O4 B1331295 1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 84414-90-4](/img/structure/B1331295.png)
1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione is a structurally complex molecule that may have potential applications in medicinal chemistry due to its pyrimidine dione core, which is a common feature in various bioactive compounds. The presence of a dihydrofuran moiety with a hydroxymethyl group suggests potential for further functionalization and the stereochemistry indicates specificity in its biological interactions.
Synthesis Analysis
The synthesis of related pyrimidine dione compounds typically involves the reaction of precursor molecules such as enol ethers or furan diones with various reagents to introduce the desired substituents. For instance, the synthesis of 5,5′-disubstituted 4,4′-bipyrimidines from dialkoxy diones and amidines or S-methylisothiourea is described, which could be analogous to the synthesis of the compound . Additionally, the synthesis of a 5-iodopyrimidine dione derivative is achieved through a series of reactions characterized by NMR spectra and X-ray single-crystal diffraction, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing valuable information about the spatial arrangement of atoms and the overall geometry of the molecule . Theoretical calculations, such as Density Functional Theory (DFT), can also predict the molecular structure and conformational stability of these compounds .
Chemical Reactions Analysis
Pyrimidine dione derivatives can undergo various chemical reactions, depending on the substituents present on the molecule. The reactivity of the hydroxymethyl group in the dihydrofuran moiety could be exploited in reactions such as alkylation or acylation to introduce additional functional groups. The pyrimidine dione core itself may participate in reactions with nucleophiles or electrophiles, depending on the electronic properties of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine dione derivatives can be influenced by their molecular structure. Theoretical studies can provide insights into the electronic properties, such as the energy of the frontier molecular orbitals, which are indicative of the molecule's reactivity . The presence of polar functional groups, like the hydroxymethyl group, can affect the solubility and hydrogen bonding capacity of the molecule. The stereochemistry of the dihydrofuran moiety can also influence the molecule's interaction with biological targets, potentially affecting its pharmacological profile .
properties
IUPAC Name |
1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C=C[C@H](O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |
CAS RN |
84414-90-4 |
Source


|
| Record name | Stavudinealpha-anomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084414904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STAVUDINE.ALPHA.-ANOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69N0KNC59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)
![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)
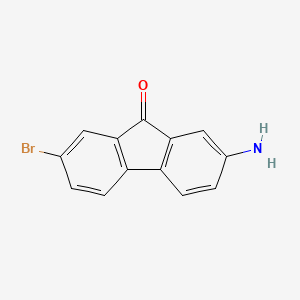
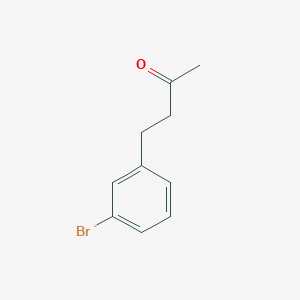
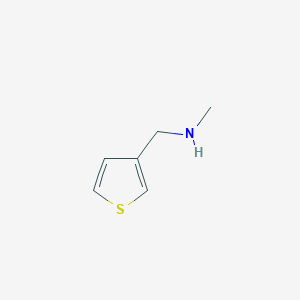
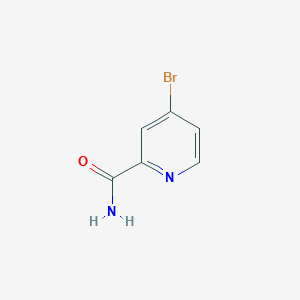
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
